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Compound of Interest

1-(2,4-Dimethylphenyl)propan-1-
Compound Name:

amine
CAS No.: 1268982-48-4; 886496-82-8
Cat. No.: B2735230

Get Quote

Executive Summary

This guide provides a structural comparison of the most pharmacologically relevant
amphetamine salts: Amphetamine Sulfate, Amphetamine Hydrochloride, and Amphetamine
Dihydrogen Phosphate. It further contrasts these with substituted analogs like
Methamphetamine HCI and MDMA HCI.

The selection of a salt form is rarely arbitrary; it dictates the solid-state arrangement (packing),
which directly governs physicochemical properties such as hygroscopicity, thermal stability, and
dissolution kinetics. This guide moves beyond basic stoichiometry to explore how anion
selection forces specific crystal lattice architectures.

Crystallization Protocols: Growing Diffraction-
Quality Single Crystals

Obtaining single crystals suitable for Single Crystal X-Ray Diffraction (SCXRD) requires
different methodologies than bulk API production. The following protocol outlines the Vapor
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Diffusion method, which is superior to rapid evaporation for minimizing disorder in amine salts.

Figure 1: Crystallization Workflow (DOT Visualization)
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Caption: Decision matrix for growing diffraction-quality crystals. Vapor diffusion is prioritized for
substituted amphetamines to control nucleation rates.

Comparative Structural Analysis
Anion Influence on Crystal Packing
The choice of anion is the primary driver of the supramolecular architecture.

o Sulfate (

): Promotes the formation of organic bilayers. The sulfate anion acts as a bridge, accepting
hydrogen bonds from multiple ammonium cations. This creates a rigid, high-melting-point
lattice.

e Chloride (

): Typically forms hydrogen-bonded chains or sheets. However, in Amphetamine HCI, a
unique bilayer structure is observed, but with a highly complex

(six independent ion pairs), leading to a less efficient packing fraction than the sulfate,
contributing to its hygroscopicity.

e Phosphate (

): Forms infinite anionic columns via O-H...O hydrogen bonds. The amphetamine cations
hang off these phosphate columns like leaves on a stem. This structure is mechanically
robust and dense.

Figure 2: Anion-Dependent Packing Pathways (DOT
Visualization)
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Caption: Structural divergence based on counter-ion selection. Sulfate and Phosphate yield
stable, ordered lattices, while Chloride leads to complex, less stable packing.

Quantitative Crystallographic Data

The following table synthesizes data from single-crystal diffraction studies. Note the high

value for the Hydrochloride salt, which is crystallographically unusual and indicates a frustrated
packing arrangement.
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Technical Insight:

¢ Phase Transitions: Amphetamine Sulfate undergoes a discontinuous phase transition at
~325 K.[1] The space group changes from
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to

, and the unit cell doubles along the c-axis. This has critical implications for stability testing at
elevated temperatures (e.g., accelerated stability studies).

o Methamphetamine vs. Amphetamine: The addition of the N-methyl group in
Methamphetamine HCI disrupts the bilayer formation seen in Amphetamine HCI. Instead, it
forms simple hydrogen-bonded chains, resulting in a cleaner, more predictable crystal lattice

(

Performance Implications

The crystallographic data directly explains the physical performance of these materials in a
laboratory or clinical setting.

Hygroscopicity and Handling[4]

o Amphetamine HCI: The high

(

) indicates a "struggle" to find a stable energy minimum. This frustration often correlates with
higher free energy and increased hygroscopicity. It absorbs moisture readily, turning from a
powder to a sticky gum, making it poor for tablet formulation.

o Amphetamine Sulfate: The bilayer packing is energetically very stable. The hydrophobic
aromatic rings shield the ionic core to some extent, and the sulfate bridge is rigid. This
results in a non-hygroscopic salt ideal for precise weighing and formulation.

Thermal Stability

o Sulfate: The phase transition at 325 K (approx 52°C) is a critical parameter. While stable at
room temperature, processing steps that generate heat (milling, compression) must be
monitored to avoid phase changes that could alter dissolution rates.

e Phosphate: The infinite columns of hydrogen-bonded phosphate anions provide a
"backbone" of stability, making this salt mechanically dense and thermally robust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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